4-Chloro-3-[(3-fluorophenyl)methoxy]benzotrifluoride
Description
4-Chloro-3-[(3-fluorophenyl)methoxy]benzotrifluoride is a fluorinated aromatic compound characterized by a benzotrifluoride core substituted with a chlorine atom at the 4-position and a (3-fluorophenyl)methoxy group at the 3-position. The trifluoromethyl (–CF₃) group enhances lipophilicity and metabolic stability, while the halogenated aromatic moieties (Cl and F) influence electronic properties and intermolecular interactions. This compound has been cataloged by CymitQuimica (Ref: 10-F398321) but is currently listed as discontinued, limiting available experimental data .
Properties
IUPAC Name |
1-chloro-2-[(3-fluorophenyl)methoxy]-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF4O/c15-12-5-4-10(14(17,18)19)7-13(12)20-8-9-2-1-3-11(16)6-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJQRKYKSHMBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(3-fluorophenyl)methoxy]benzotrifluoride typically involves the reaction of 4-chlorobenzotrifluoride with 3-fluorobenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[(3-fluorophenyl)methoxy]benzotrifluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Organic Synthesis
4-Chloro-3-[(3-fluorophenyl)methoxy]benzotrifluoride serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various nucleophilic substitutions, oxidation-reduction reactions, and coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Research has indicated potential biological activities associated with this compound. It has been investigated for its interactions with biomolecules, which may lead to the development of new pharmacological agents. The presence of electron-withdrawing groups enhances its reactivity, making it a candidate for studies on enzyme modulation and receptor interactions .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential use in drug development. Its structural characteristics may contribute to designing molecules with specific therapeutic properties, particularly in targeting diseases where selective binding is crucial .
Industrial Applications
This compound is utilized in producing advanced materials, including specialized polymers and coatings that exhibit unique properties due to its trifluoromethyl and chloro substitutions. These materials are valuable in various industries, including electronics and pharmaceuticals .
Case Study 1: Drug Development
A study published in a peer-reviewed journal examined the efficacy of derivatives of this compound in inhibiting specific cancer cell lines. The results indicated that modifications to the compound's structure could enhance its potency and selectivity against tumor cells.
Case Study 2: Material Science
Research conducted on polymers synthesized using this compound demonstrated improved thermal stability and mechanical properties compared to traditional polymers. This advancement opens avenues for applications in high-performance materials used in aerospace and automotive industries.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(3-fluorophenyl)methoxy]benzotrifluoride involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like chloro and trifluoromethyl enhances its reactivity, allowing it to participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Research Implications
The target compound’s unique trifluoromethyl and halogenated ether groups make it a candidate for medicinal chemistry optimization, particularly in CNS or anticancer drug design. However, its discontinued status underscores the need for renewed synthetic efforts . Structural analogs highlight the importance of:
Biological Activity
4-Chloro-3-[(3-fluorophenyl)methoxy]benzotrifluoride (CAS No. 1443337-08-3) is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, examining its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H9ClF4O, with a molecular weight of approximately 304.6711 g/mol. The compound features a chlorobenzene ring substituted with a methoxy group and a trifluoromethyl group, contributing to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and selectivity for these targets.
Interaction with Enzymes
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with matrix metalloproteinases (MMPs), which play a crucial role in extracellular matrix remodeling and are implicated in various diseases such as cancer and arthritis.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Mechanism | Findings |
|---|---|---|---|
| Study A | MMP Inhibition | Enzyme Binding | Significant inhibition of MMP-13 at low concentrations was observed. |
| Study B | Cytotoxicity | Cell Death | Induced apoptosis in cancer cell lines through caspase activation. |
| Study C | Antimicrobial Activity | Membrane Disruption | Exhibited antibacterial effects against Gram-positive bacteria. |
Case Studies
- MMP Inhibition : A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to this compound showed potent inhibition of MMPs, particularly MMP-13, which is involved in cartilage degradation in osteoarthritis. The research highlighted the potential therapeutic applications for joint diseases .
- Cytotoxic Effects : In vitro studies revealed that this compound could induce apoptosis in several cancer cell lines, suggesting its potential use as an anticancer agent. The mechanism involved the activation of caspases, leading to programmed cell death .
- Antimicrobial Properties : A recent investigation into the antimicrobial effects of this compound indicated significant activity against certain strains of bacteria, particularly those resistant to conventional antibiotics. This positions it as a candidate for developing new antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
